![molecular formula C9H12N2O2S B1435080 6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 2097978-33-9](/img/structure/B1435080.png)
6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Übersicht
Beschreibung
The compound “6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a pyrimidinone derivative. Pyrimidinones are a type of heterocyclic compound that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “tetrahydro-2H-pyran-4-yl” part of the name suggests the presence of a tetrahydropyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidinone and tetrahydropyran rings. The “2-thioxo” part of the name suggests the presence of a thioxo group (a sulfur atom double-bonded to a carbon atom) in the 2-position of the pyrimidinone ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in the molecule. The thioxo group could potentially be a site of reactivity. Additionally, the pyrimidinone and tetrahydropyran rings could potentially undergo reactions typical of these types of structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thioxo group could potentially influence the compound’s polarity and solubility .Zukünftige Richtungen
Wirkmechanismus
- The primary target of this compound is enhancer of zeste homolog 2 (EZH2) . EZH2 is a histone methyltransferase that plays a crucial role in gene regulation by modifying histone proteins. It is overexpressed in various cancers, making it an attractive therapeutic target .
Target of Action
Mode of Action
- This compound inhibits EZH2 enzymatic activity. By doing so, it prevents the addition of methyl groups to histone H3 lysine 27 (H3K27), leading to altered chromatin structure and gene expression. Inhibition of EZH2 results in derepression of tumor suppressor genes and modulation of oncogenic pathways .
Biochemical Pathways
- EZH2 is a core component of PRC2. By inhibiting EZH2, this compound disrupts the PRC2 complex, affecting gene silencing and chromatin remodeling. Altered gene expression impacts cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
- The compound is administered orally. Details on volume of distribution and protein binding are not available. Information on metabolism is currently lacking. No specific data on half-life or clearance .
Result of Action
- By inhibiting EZH2, this compound leads to reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis. In preclinical studies, it demonstrated antitumor effects in various cancer models .
Action Environment
- The compound’s efficacy and stability may be influenced by factors such as pH, temperature, and interactions with other drugs. Further research is needed to understand how environmental conditions impact its action .
Eigenschaften
IUPAC Name |
6-(oxan-4-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-8-5-7(10-9(14)11-8)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASTVHWZKCLSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.